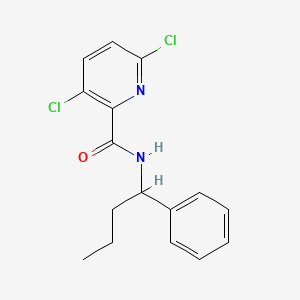

3-(4-(N,N-diallylsulfamoyl)benzamido)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While there isn’t specific information on the synthesis of “3-(4-(N,N-diallylsulfamoyl)benzamido)benzofuran-2-carboxamide”, benzofuran derivatives have been synthesized using different methods. For instance, a new series of benzofuran derivatives have been synthesized by the reaction of substituted N - (4-aminophenyl)-1-benzofuran-2-carboxamide with substituted aromatic sulfonyl chlorides in the presence of base with a suitable solvent at 30–100°C temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing benzofuran carboxamide derivatives, including those similar to 3-(4-(N,N-diallylsulfamoyl)benzamido)benzofuran-2-carboxamide, exploring their chemical structures and properties. The synthesis of these compounds often involves microwave-assisted reactions, highlighting their efficiency in producing bioactive chemical entities characterized by NMR, IR, Mass, and X-ray crystallographic techniques (Lavanya, Sribalan, & Padmini, 2017; Han, Wu, & Dai, 2014). These methods enable the rapid identification of compounds with potential biological activities.

Biological and Medicinal Significance

Several studies have assessed the biological activities of benzofuran carboxamide derivatives, including antimicrobial, anti-inflammatory, and radical scavenging activities. Notably, some derivatives have shown potential as anti-inflammatory, analgesic, and antipyretic agents in vivo (Xie et al., 2014). Additionally, molecular docking studies and biological activity evaluations suggest that certain benzofuran carboxamides may have applications as inhibitors against cancer and microbial diseases (Sagaama et al., 2020).

Supramolecular Chemistry and Nanotechnology

Benzene-1,3,5-tricarboxamide derivatives, structurally related to benzofuran carboxamides, have found applications in supramolecular chemistry and nanotechnology. These compounds are utilized for their self-assembly properties into one-dimensional, nanometer-sized structures, potentially useful in polymer processing and biomedical applications (Cantekin, de Greef, & Palmans, 2012). The adaptable nature of these compounds underscores their significance in developing new materials and therapeutic agents.

Heterogeneous Catalysis

Amide-functionalized covalent organic frameworks (COFs) incorporating benzofuran derivatives have been explored for their catalytic properties. These frameworks, with built-in amide active sites, have demonstrated efficiency in catalyzing Knoevenagel condensation, indicating their potential in heterogeneous catalysis (Li et al., 2019). The crystallinity and structural features of these COFs are crucial for their catalytic performance.

Wirkmechanismus

Target of Action

The primary target of the compound “3-(4-(N,N-diallylsulfamoyl)benzamido)benzofuran-2-carboxamide” is Mycobacterium tuberculosis H37Rv strains . This compound has shown significant in-vitro antitubercular (anti-TB) activity against these strains .

Mode of Action

The compound interacts with its target by inhibiting the Mycobacterium tuberculosis Polyketide synthase . This enzyme is crucial for the survival and virulence of Mycobacterium tuberculosis, making it an attractive target for antitubercular drugs .

Result of Action

The compound exhibits potent antitubercular activity, with minimum inhibitory concentration (MIC) values of 64 µg/mL against M. tuberculosis H37Rv . This suggests that the compound is effective in inhibiting the growth of Mycobacterium tuberculosis at this concentration.

Eigenschaften

IUPAC Name |

3-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5S/c1-3-13-25(14-4-2)31(28,29)16-11-9-15(10-12-16)22(27)24-19-17-7-5-6-8-18(17)30-20(19)21(23)26/h3-12H,1-2,13-14H2,(H2,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKYKVGNAPNAMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-allyl-8-(2,4-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2874748.png)

![N-[3-(3-Chlorophenyl)cyclobutyl]prop-2-enamide](/img/structure/B2874750.png)

![Methyl 3-[(4-chlorophenyl){2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2874751.png)

![4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2874753.png)

![3-[(3-Methoxy-5-methylsulfonylanilino)methyl]-4-methylbenzenesulfonyl fluoride](/img/structure/B2874754.png)

![1-[(2-Chloropyridin-3-yl)sulfonyl]acetone](/img/structure/B2874755.png)

![Ethyl 2-[[2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2874764.png)

![6-Methoxy-9,10-dimethyl-12-[4-(propan-2-yl)benzenesulfonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2874767.png)

![N-(3-methoxybenzyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2874768.png)